molecular formula C8H12N2O B152605 2-Ethoxybenzene-1,4-diamine CAS No. 126335-41-9

2-Ethoxybenzene-1,4-diamine

Cat. No.: B152605
CAS No.: 126335-41-9
M. Wt: 152.19 g/mol
InChI Key: PKMIIMPMZIHGAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxybenzene-1,4-diamine typically involves the following steps:

    Nitration: The starting material, 2-ethoxyaniline, undergoes nitration to form 2-ethoxy-1,4-dinitrobenzene.

    Reduction: The nitro groups in 2-ethoxy-1,4-dinitrobenzene are then reduced to amino groups, resulting in the formation of this compound.

The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and avoid over-nitration. The reduction step can be performed using various reducing agents, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form derivatives with different degrees of hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the ethoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-1,4-dinitrobenzene or 2-ethoxy-1,4-nitrosobenzene.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxybenzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including dyes and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxybenzene-1,4-diamine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, while the ethoxy group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzene-1,4-diamine: Similar structure with a methoxy group instead of an ethoxy group.

    2-Chlorobenzene-1,4-diamine: Similar structure with a chlorine atom instead of an ethoxy group.

    2-Nitrobenzene-1,4-diamine: Similar structure with a nitro group instead of an ethoxy group.

Uniqueness

2-Ethoxybenzene-1,4-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group provides a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications. Additionally, the position of the amino groups allows for specific interactions with biological targets, enhancing its potential as a pharmacologically active compound.

Properties

IUPAC Name

2-ethoxybenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMIIMPMZIHGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925508
Record name 2-Ethoxybenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126335-41-9
Record name Benzene-1,4-diamine, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxybenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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